ALIMTA is a pyrrolo[2,3-d]pyrimidine-based antifolate drug used in chemotherapy. [] It acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) enzymes, essential for DNA synthesis. [, ] Its chemical structure closely resembles folic acid, allowing it to interfere with folate-dependent metabolic processes crucial for cell growth and proliferation. [, ] Researchers have synthesized various 7-substituted derivatives of ALIMTA to explore their potential as anticancer agents. []
ALIMTA and its derivatives primarily exert their effects through the inhibition of TS and DHFR. [, ] By inhibiting these enzymes, they disrupt the folate-dependent synthesis of purines and pyrimidines, essential components of DNA. [, ] This inhibition ultimately leads to the arrest of DNA replication and cell death. [, ] Some derivatives might possess selectivity for specific isoforms of DHFR, such as those found in parasites like Toxoplasma gondii. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9